molecular formula C9H12ClN B3223181 (R)-1-(4-Chloro-3-methylphenyl)ethanamine CAS No. 1217462-02-6

(R)-1-(4-Chloro-3-methylphenyl)ethanamine

Cat. No.: B3223181
CAS No.: 1217462-02-6
M. Wt: 169.65
InChI Key: ZZOSBFSBUHOOTJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-Chloro-3-methylphenyl)ethanamine is an organic compound characterized by the presence of a chiral center, making it optically active This compound is a derivative of ethanamine, substituted with a 4-chloro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloro-3-methylphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-3-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using ®-1-phenylethylamine as the chiral amine source. This step involves the use of reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Chloro-3-methylphenyl)ethanamine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Catalyst Optimization: Employing optimized catalysts and reaction conditions to maximize the enantiomeric purity and overall yield.

    Automated Purification Systems: Implementing automated systems for the purification process to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloro-3-methylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of suitable catalysts or under basic conditions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, primary amines.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

®-1-(4-Chloro-3-methylphenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloro-3-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Chloro-3-methylphenyl)ethanamine: The enantiomer of the compound, with different optical activity and potentially different biological effects.

    1-(4-Chlorophenyl)ethanamine: Lacks the methyl group, resulting in different chemical and biological properties.

    1-(4-Methylphenyl)ethanamine: Lacks the chloro group, leading to variations in reactivity and applications.

Uniqueness

®-1-(4-Chloro-3-methylphenyl)ethanamine is unique due to its specific substitution pattern and chiral center, which confer distinct chemical reactivity and biological activity. Its ability to interact selectively with molecular targets makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(1R)-1-(4-chloro-3-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOSBFSBUHOOTJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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